1: Shelke S, Shahi S, Jadhav K, Dhamecha D, Tiwari R, Patil H. Thermoreversible nanoethosomal gel for the intranasal delivery of Eletriptan hydrobromide. J Mater Sci Mater Med. 2016 Jun;27(6):103. doi: 10.1007/s10856-016-5713-6. Epub 2016 Apr 18. PubMed PMID: 27091045.
2: Bhambri R, Mardekian J, Liu LZ, Schweizer E, Ramos E. A review of the pharmacoeconomics of eletriptan for the acute treatment of migraine. Int J Gen Med. 2015 Jan 12;8:27-36. doi: 10.2147/IJGM.S73673. eCollection 2015. Review. PubMed PMID: 25624770; PubMed Central PMCID: PMC4296958.
3: Kertesz DP, Trabekin O, Vanetik MS. Headache treatment after electroconvulsive treatment: a single-blinded trial comparator between eletriptan and paracetamol. J ECT. 2015 Jun;31(2):105-9. doi: 10.1097/YCT.0000000000000179. PubMed PMID: 25181019.
4: Dias A, Franco E, Hebert K, Mercedes A. Myocardial infarction after taking eletriptan. Rev Port Cardiol. 2014 Jul-Aug;33(7-8):475.e1-3. doi: 10.1016/j.repc.2014.03.005. Epub 2014 Aug 23. English, Portuguese. PubMed PMID: 25155004.
5: Landy SH, Tepper SJ, Schweizer E, Almas M, Ramos E. Outcome for headache and pain-free nonresponders to treatment of the first attack: a pooled post-hoc analysis of four randomized trials of eletriptan 40 mg. Cephalalgia. 2014 Apr;34(5):376-81. doi: 10.1177/0333102413512035. Epub 2013 Nov 21. PubMed PMID: 24265285.
6: Bhambri R, Martin VT, Abdulsattar Y, Silberstein S, Almas M, Chatterjee A, Ramos E. Comparing the efficacy of eletriptan for migraine in women during menstrual and non-menstrual time periods: a pooled analysis of randomized controlled trials. Headache. 2014 Feb;54(2):343-54. doi: 10.1111/head.12257. Epub 2013 Oct 29. PubMed PMID: 24256184.
7: Almas M, Tepper SJ, Landy S, Schweizer E, Ramos E. Consistency of eletriptan in treating migraine: Results of a randomized, within-patient multiple-dose study. Cephalalgia. 2014 Feb;34(2):126-35. doi: 10.1177/0333102413500726. Epub 2013 Aug 14. PubMed PMID: 23946318.
8: Madasu SB, Vekariya NA, Kiran MN, Gupta B, Islam A, Douglas PS, Babu KR. Synthesis of compounds related to the anti-migraine drug eletriptan hydrobromide. Beilstein J Org Chem. 2012;8:1400-5. Epub 2012 Aug 30. PubMed PMID: 23019477; PubMed Central PMCID: PMC3458767.
9: Yilmaz H, Kaya M, Ozbek M, Delibasi T. A case of hyperprolactinemia, probably induced by eletriptan. Int J Clin Pharmacol Ther. 2012 Dec;50(12):907-8. doi: 10.5414/CP201744. PubMed PMID: 22943929.
10: Ponnuru VS, Challa BR, Nadendla R. Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study. Anal Bioanal Chem. 2011 Nov;401(8):2539-48. doi: 10.1007/s00216-011-5341-4. Epub 2011 Sep 3. PubMed PMID: 21892641.
11: Marcus DA, Bernstein CD, Sullivan EA, Rudy TE. Perimenstrual eletriptan prevents menstrual migraine: an open-label study. Headache. 2010 Apr;50(4):551-62. doi: 10.1111/j.1526-4610.2010.01628.x. Epub 2010 Mar 2. PubMed PMID: 20236337.
12: Derry S, Moore RA, McQuay HJ. Eletriptan for acute migraine headaches in adults. Cochrane Database Syst Rev. 2010;2010(4). pii: CD008490. PubMed PMID: 25267910; PubMed Central PMCID: PMC4176626.
13: Sandrini G, Perrotta A, Tassorelli C, Nappi G. Eletriptan. Expert Opin Drug Metab Toxicol. 2009 Dec;5(12):1587-98. doi: 10.1517/17425250903410226. Review. PubMed PMID: 19929447.
14: Jocić B, Zecević M, Zivanović L, Protić A, Jadranin M, Vajs V. Study of forced degradation behavior of eletriptan hydrobromide by LC and LC-MS and development of stability-indicating method. J Pharm Biomed Anal. 2009 Nov 1;50(4):622-9. doi: 10.1016/j.jpba.2009.01.034. Epub 2009 Feb 6. PubMed PMID: 19250786.
15: Ravikumar K, Sridhar B, Krishnan H, Singh AN. Halide salts of antimigraine agents eletriptan and naratriptan. Acta Crystallogr C. 2008 Dec;64(Pt 12):o653-6. doi: 10.1107/S0108270108037621. Epub 2008 Nov 22. PubMed PMID: 19057078.
16: Dodick DW, Lipton RB, Goadsby PJ, Tfelt-Hansen P, Ferrari MD, Diener HC, Almas M, Albert KS, Parsons B. Predictors of migraine headache recurrence: a pooled analysis from the eletriptan database. Headache. 2008 Feb;48(2):184-93. doi: 10.1111/j.1526-4610.2007.00868.x. PubMed PMID: 18234045.
17: Diener HC, Dodick DW, Goadsby PJ, Lipton RB, Almas M, Parsons B. Identification of negative predictors of pain-free response to triptans: analysis of the eletriptan database. Cephalalgia. 2008 Jan;28(1):35-40. Epub 2007 Oct 16. PubMed PMID: 17941878.
18: Nett RB, Tiseo PJ, Almas M, Sikes CR. Patient satisfaction with eletriptan in the acute treatment of migraine in primary care. Int J Clin Pract. 2007 Oct;61(10):1677-85. PubMed PMID: 17877653; PubMed Central PMCID: PMC2040196.
19: Smith LA, Oldman AD, McQuay HJ, Moore RA. WITHDRAWN: Eletriptan for acute migraine. Cochrane Database Syst Rev. 2007 Jul 18;(1):CD003224. Review. PubMed PMID: 17636718.
20: Silberstein SD, Cady RK, Sheftell FD, Almas M, Parsons B, Albert KS. Efficacy of eletriptan in migraine-related functional impairment: functional and work productivity outcomes. Headache. 2007 May;47(5):673-82. PubMed PMID: 17501848.